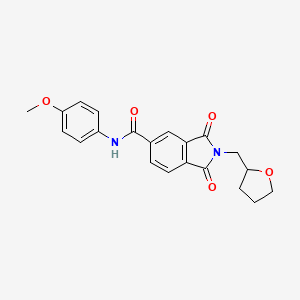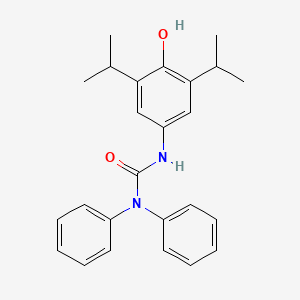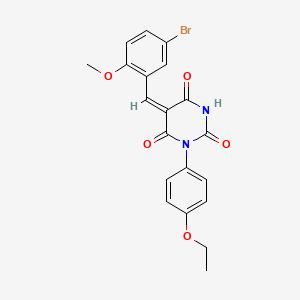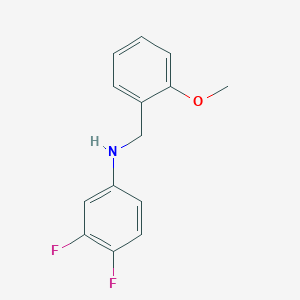![molecular formula C27H31N3O7S2 B5206166 N-[2-(3,4-dimethoxyphenyl)ethyl]-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide](/img/structure/B5206166.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide, also known as "compound X," is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of compound X is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cellular signaling pathways. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells. In neuroprotection studies, compound X has been shown to activate certain signaling pathways that promote cell survival and reduce inflammation.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects, depending on the application. In cancer research, it has been shown to induce cell cycle arrest, inhibit angiogenesis, and reduce tumor growth. In neuroprotection studies, it has been shown to reduce oxidative stress, inflammation, and neuronal damage. Additionally, compound X has been shown to have vasodilatory effects, which may be beneficial in treating cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using compound X in lab experiments is its relatively low toxicity compared to other compounds used in cancer research. Additionally, it has shown promising results in various applications, making it a potential candidate for further research. However, one limitation is the lack of understanding of its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on compound X. One area of focus could be on understanding its mechanism of action and identifying potential targets for therapeutic applications. Additionally, further studies could be conducted to determine the optimal dosage and administration methods for different applications. Finally, clinical trials could be conducted to evaluate the safety and efficacy of compound X in humans.
Méthodes De Synthèse
The synthesis of compound X involves a series of chemical reactions starting with 3,4-dimethoxyphenylacetonitrile and 1,4-bis(chloromethyl)benzene. The reaction is catalyzed by potassium carbonate in dimethylformamide, followed by the addition of piperazine and sulfonyl chloride. The resulting compound is then purified through column chromatography to obtain the final product.
Applications De Recherche Scientifique
Compound X has been studied for its potential therapeutic applications in various fields, including cancer treatment, neuroprotection, and cardiovascular diseases. In cancer research, compound X has shown promising results in inhibiting the proliferation of cancer cells and inducing apoptosis. In neuroprotection studies, compound X has been shown to protect neurons from damage caused by oxidative stress and inflammation. Additionally, compound X has been studied for its potential use in treating cardiovascular diseases, such as hypertension and heart failure.
Propriétés
IUPAC Name |
1,4-bis(benzenesulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O7S2/c1-36-25-14-13-21(19-26(25)37-2)15-16-28-27(31)24-20-29(38(32,33)22-9-5-3-6-10-22)17-18-30(24)39(34,35)23-11-7-4-8-12-23/h3-14,19,24H,15-18,20H2,1-2H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCIJSVOEKEVSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2CN(CCN2S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-bis(benzenesulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperazine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-3-{5-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5206095.png)
![3-allyl-5-{[5-(4-chloro-2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5206097.png)
![3-(4-chlorophenyl)-7-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5206099.png)
![N-methyl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-[(3-methyl-2-thienyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5206105.png)



![3-({[3-(ethoxycarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5206138.png)
![5-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5206145.png)
![N~2~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B5206150.png)
![3-[(1-cycloheptyl-4-piperidinyl)oxy]-N-cyclopropyl-4-methoxybenzamide](/img/structure/B5206174.png)

![N-benzyl-N-methyl-3-[1-(2-thienylsulfonyl)-4-piperidinyl]propanamide](/img/structure/B5206182.png)